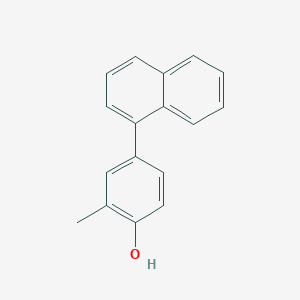

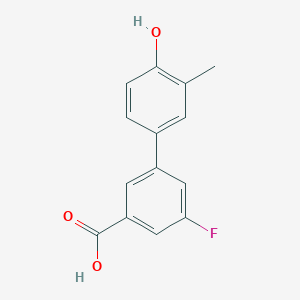

2-Methyl-4-(naphthalen-1-yl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(naphthalen-1-yl)phenol, 95% (abbreviated as 2-MNP) is an organic compound belonging to the phenol class of compounds. It is a white crystalline solid with a melting point of approximately 155°C. 2-MNP is used in a variety of scientific applications, including organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

2-Methyl-4-(naphthalen-1-yl)phenol, 95% acts as a nucleophile in organic synthesis reactions. It can act as an electrophile, a Lewis acid, or a Lewis base depending on the reaction conditions. In biochemistry, it can act as an enzyme inhibitor or activator.

Biochemical and Physiological Effects

2-Methyl-4-(naphthalen-1-yl)phenol, 95% has been shown to inhibit the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and toxins. It has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

2-Methyl-4-(naphthalen-1-yl)phenol, 95% is a relatively inexpensive and readily available reagent, making it a useful reagent for laboratory experiments. However, it is volatile and can be difficult to handle. It is also sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

In the future, 2-Methyl-4-(naphthalen-1-yl)phenol, 95% may be used to develop new drugs, as it has already been shown to have anti-inflammatory and anti-cancer effects. It may also be used to develop new polymers and food products, as it has been shown to be a useful stabilizing agent. Additionally, it may be used to improve the solubility of drugs, as it has been shown to be a useful solubilizing agent. Finally, it may be used to develop new catalysts for organic synthesis, as it has been shown to be a useful catalyst.

Synthesis Methods

2-Methyl-4-(naphthalen-1-yl)phenol, 95% can be synthesized from naphthalene and phenol in the presence of a catalyst. The reaction is carried out in aqueous solution at a temperature of approximately 100°C. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon. The product is isolated by precipitation and crystallization.

Scientific Research Applications

2-Methyl-4-(naphthalen-1-yl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a reagent in biochemistry. It is also used as a catalyst in the synthesis of polymers and as a stabilizing agent in the production of food products.

properties

IUPAC Name |

2-methyl-4-naphthalen-1-ylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-12-11-14(9-10-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKNXKRXYGDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)